Paquinimod

説明

特性

IUPAC Name |

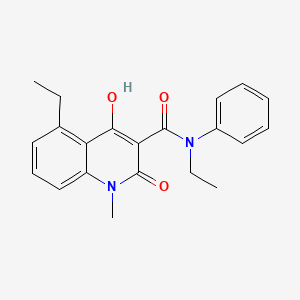

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKSYHCCYVYKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179537 | |

| Record name | Paquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248282-01-1 | |

| Record name | Paquinimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248282-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paquinimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paquinimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAQUINIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Paquinimod

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulator belonging to the quinoline-3-carboxamide class of compounds.[1][2][3] Its primary mechanism of action involves binding to the S100A9 protein, a key Damage-Associated Molecular Pattern (DAMP) molecule.[3][4][5] This interaction allosterically inhibits the binding of S100A9 to its cognate pro-inflammatory receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][4][6][7] By preventing S100A9-mediated receptor activation, this compound effectively suppresses downstream inflammatory signaling cascades, including the MyD88-dependent pathway that leads to NF-κB activation.[8][9] This targeted immunomodulation results in a reduction of myeloid cell infiltration into inflamed tissues, attenuation of pro-fibrotic processes, and amelioration of disease pathology in a variety of preclinical models of autoimmune and inflammatory disorders, including systemic sclerosis, lupus, and osteoarthritis.[1][10][11][12]

Core Molecular Interaction

This compound is a quinoline-3-carboxamide derivative that has been investigated for its therapeutic potential in several autoimmune and inflammatory diseases.[12][13][14] The cornerstone of its mechanism is the direct binding to the S100A9 protein. S100A9 is a calcium-binding protein primarily expressed by myeloid cells, such as neutrophils and monocytes, and is secreted during inflammation, acting as a DAMP to amplify the immune response.[15] this compound's binding to S100A9 prevents the protein from interacting with and activating TLR4 and RAGE, thus neutralizing its pro-inflammatory function.[1][2][4][6]

Downstream Signaling Pathway Inhibition

The interaction between S100A9 and TLR4 is a critical step in amplifying inflammatory responses. TLR4 activation initiates a well-defined intracellular signaling cascade, typically involving the adaptor protein MyD88 and the Interleukin-1 receptor-associated kinase 4 (IRAK4).[16][17] This leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][16] this compound, by blocking the initial S100A9-TLR4 binding event, effectively prevents the initiation of this entire downstream cascade, leading to a potent anti-inflammatory effect.[8][18]

Cellular and Physiological Effects

The molecular inhibition driven by this compound translates into significant effects at the cellular and tissue levels, primarily impacting myeloid cell behavior and fibrotic processes.

Modulation of Myeloid Cell Recruitment

A key consequence of this compound treatment is the reduced accumulation of myeloid cells at sites of inflammation.[11] In preclinical models of sterile peritonitis, oral administration of this compound significantly decreased the influx of Ly6Chi inflammatory monocytes and eosinophils into the peritoneum.[14] This effect is thought to be a direct result of inhibiting S100A9-mediated chemotactic signals.[7][19] Furthermore, in models of type 1 diabetes and systemic sclerosis, this compound has been shown to selectively reduce populations of splenic macrophages and inflammatory monocytes.[1][5][20]

Anti-Fibrotic Activity

This compound demonstrates significant anti-fibrotic properties across multiple disease models.[1][4][11] In a mouse model of systemic sclerosis (Tsk-1), treatment with this compound led to reduced skin thickness, decreased hydroxyproline content, and a lower number of α-SMA-positive myofibroblasts, which are key cells driving fibrosis.[5][21] This anti-fibrotic effect was associated with a polarization of macrophages in the skin from a pro-fibrotic M2 phenotype towards an M1 phenotype.[5] Clinical data from a study in systemic sclerosis patients showed a reduction in the number of myofibroblasts in skin biopsies after 8 weeks of treatment.[13][22]

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize key findings.

Table 1: Effects of this compound in Preclinical Disease Models

| Model | Key Parameter | Result | Citation(s) |

| Osteoarthritis (CIOA) | Synovial Thickening | 57% reduction | [6][10] |

| Osteophyte Size (femur) | 66% reduction | [6][10] | |

| Cartilage Damage (femur) | 75% reduction | [6][10] | |

| Systemic Sclerosis (Tsk-1) | Skin Thickness | Significant reduction | [5][21] |

| Myofibroblast Count | Significant reduction | [5][21] | |

| Hydroxyproline Content | Significant reduction | [5][21] | |

| Liver Fibrosis (N-IF mouse) | Liver Collagen (Hydroxyproline) | Significant reduction, reversing established fibrosis | [23][24] |

| Hepatic Ly6Chi Monocytes | Significant reduction | [23][24] |

Table 2: Effects of this compound in Ex Vivo and Clinical Studies

| Study Type | Key Parameter | Result | Citation(s) |

| Ex Vivo Human OA Synovium | S100A9-induced IL-6 | 35% reduction | [6] |

| S100A9-induced IL-8 | 38% reduction | [6] | |

| S100A9-induced MMP-1 | 39% reduction | [6] | |

| S100A9-induced MMP-3 | 64% reduction | [6][25] | |

| Phase 2 Systemic Sclerosis | Myofibroblasts (skin biopsy) | 10% median reduction | [22] |

| Serum CCL2 | Reduced in 7 of 9 patients | [22] |

Key Experimental Protocols

Collagenase-Induced Osteoarthritis (CIOA) Mouse Model

-

Induction: Osteoarthritis is induced in C57Bl6 mice via two intra-articular injections of 1U collagenase into the knee joint.[6]

-

Treatment: this compound (e.g., 3.75 mg/kg) is administered prophylactically in the drinking water, starting 4 days before the first collagenase injection.[6]

-

Analysis: After a set period (e.g., several weeks), knee joints are harvested for histological analysis. Synovial thickening, osteophyte size (measured with imaging software), and cartilage damage (scored using a modified Pritzker OARSI score) are assessed.[6]

Ex Vivo Human Osteoarthritis Synovium Stimulation

-

Tissue Source: Human synovial tissue is obtained anonymously from osteoarthritis patients undergoing joint replacement surgery (arthroplasty).[6][25]

-

Protocol: Synovial explants are cultured for 24 hours in the presence of human S100A9 (e.g., 1 µg/mL) with or without this compound (e.g., 350 µM).[25]

-

Analysis: The culture supernatant is collected, and the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and matrix metalloproteinases (MMPs) are measured using methods like Luminex assays.[6][25]

Tight Skin 1 (Tsk-1) Mouse Model of Systemic Sclerosis

-

Model: Female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice, which spontaneously develop skin fibrosis, are used starting at 7 weeks of age.[5][21]

-

Treatment: this compound (e.g., 5 or 25 mg/kg/day) is administered in the drinking water for a period of 8 weeks.[5]

-

Analysis: Skin fibrosis is evaluated by measuring skin thickness (hypodermis) via histology. Myofibroblast counts are determined by immunohistochemistry for α-SMA. Total collagen deposition is quantified using a hydroxyproline assay on skin biopsies. Gene expression of pro-fibrotic markers is analyzed by RT-PCR.[5][21]

Conclusion

This compound represents a targeted therapeutic approach that intervenes at a key nodal point of innate immune activation. Its core mechanism of action is the specific binding to S100A9, which prevents the activation of TLR4 and RAGE, thereby inhibiting downstream pro-inflammatory and pro-fibrotic signaling. This mechanism leads to a reduction in myeloid cell accumulation and attenuates the pathological processes of fibrosis. The quantitative data from a range of preclinical models and clinical biomarker studies provide strong evidence for its potential as a therapeutic agent for diseases driven by S100A9-mediated pathology, particularly in the realms of systemic sclerosis and other fibro-inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with this compound (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]

- 7. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]

- 8. S100a8 inhibitor this compound attenuates coal dust-induced pulmonary fibrosis via blocking neutrophils-S100a8-Tlr4-macrophages signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sclerodermanews.com [sclerodermanews.com]

- 14. The quinoline-3-carboxamide this compound (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 18. This compound attenuates retinal injuries by suppressing the S100A9/TLR4 signaling in an experimental model of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound prevents development of diabetes in the non-obese diabetic (NOD) mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]

- 25. ard.bmj.com [ard.bmj.com]

Paquinimod's Target Engagement: An In-Depth Technical Guide to its Binding Affinity

For Immediate Release

LUND, Sweden – In the landscape of immunomodulatory drug development, a precise understanding of a compound's interaction with its molecular target is paramount. This technical guide provides a comprehensive overview of the binding affinity of Paquinimod, a quinoline-3-carboxamide derivative, for its primary biological targets. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key quantitative data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways and experimental workflows.

Core Executive Summary

This compound is an orally available immunomodulatory compound that has been investigated in the context of various autoimmune and inflammatory diseases. Its mechanism of action is centered on its direct interaction with members of the S100 protein family, particularly S100A9 and S100A12. By binding to these proteins, this compound allosterically inhibits their interaction with key pro-inflammatory receptors, namely the Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). This interference with the S100-TLR4/RAGE signaling axis underpins the therapeutic potential of this compound. This guide delves into the specifics of this molecular engagement, presenting the binding affinity data in a clear, comparative format, and providing the necessary technical details for the replication and validation of these findings.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for its targets has been quantified using various experimental approaches. The following tables summarize the key inhibition constants (IC50) and binding affinity estimates.

| Target Interaction | This compound (ABR-215757) Concentration | Result | Method | Source |

| Human S100A9 binding to immobilized human RAGE | 7.81–1,000 μM | IC50 = 26 μM | Surface Plasmon Resonance (SPR) | (Björketorp et al., 2011) |

| Human S100A9 binding to immobilized human TLR4/MD2 | 7.81–1,000 μM | IC50 = 23 μM | Surface Plasmon Resonance (SPR) | (Björketorp et al., 2011) |

| Human S100A9 displacement from immobilized ABR-224649 | 7.81–1,000 μM | IC50 = 37 μM | Surface Plasmon Resonance (SPR) | (Björketorp et al., 2011) |

| S100A9-induced NF-κB activation | 0, 100, 500 nM, and 1 μM | IC50 ≈ 878 nM | Luciferase Reporter Assay | [1] |

| This compound binding to S100A8 | Not Specified | Binding Affinity = -6.2 Kcal/mol | Molecular Docking | [2] |

Note: ABR-215757 is the research designation for this compound. ABR-224649 is an amino-linker analog of this compound used for immobilization in SPR experiments.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of binding affinity data. The following sections outline the methodologies employed in the key cited experiments.

Surface Plasmon Resonance (SPR) for IC50 Determination

This protocol is based on the methodology described by Björketorp et al. in their 2011 PLOS Biology publication.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding between S100A9 and its receptors, RAGE and TLR4/MD2.

Materials and Reagents:

-

Biacore T100 instrument (or equivalent SPR system)

-

CM5 sensor chips

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human S100A9 protein

-

Recombinant human RAGE and TLR4/MD2 proteins

-

This compound (ABR-215757)

-

HBS-P+ buffer (or similar running buffer)

Procedure:

-

Sensor Chip Preparation:

-

Immobilize recombinant human RAGE or TLR4/MD2 onto a CM5 sensor chip using standard amine coupling chemistry. The final immobilization level should be sufficient to generate a robust binding signal for S100A9. A reference flow cell should be prepared by performing the amine coupling procedure without the addition of the protein.

-

-

Analyte and Competitor Preparation:

-

Prepare a stock solution of human S100A9 at a concentration of 100 nM in the running buffer.

-

Prepare a serial dilution of this compound in the running buffer, with concentrations ranging from 7.81 µM to 1000 µM.

-

-

Binding and Competition Assay:

-

Equilibrate the sensor chip with running buffer.

-

Inject the 100 nM S100A9 solution over the sensor surface to establish a baseline binding response.

-

For the competition assay, co-inject the 100 nM S100A9 solution with each concentration of this compound.

-

Monitor the binding response in real-time. The decrease in the binding signal in the presence of this compound indicates inhibition.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal to correct for non-specific binding.

-

Determine the percentage of inhibition for each this compound concentration relative to the binding of S100A9 alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a one-site competition model to calculate the IC50 value.

-

Luciferase Reporter Assay for Functional Inhibition

This protocol is based on the methodology described by Kim et al. in their 2021 publication.[1]

Objective: To determine the functional inhibitory effect of this compound on S100A9-induced NF-κB activation.

Materials and Reagents:

-

HEK293 cells stably expressing human TLR4, MD2, and CD14 (293-hTLR4-MD2-CD14)

-

NF-κB luciferase reporter plasmid

-

Recombinant human S100A9 protein

-

This compound

-

Cell culture reagents

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Culture the 293-hTLR4-MD2-CD14 cells in appropriate media.

-

Transfect the cells with the NF-κB luciferase reporter plasmid and allow for expression.

-

-

Cell Treatment:

-

Seed the transfected cells into a multi-well plate.

-

Treat the cells with 10 µg/mL of S100A9 protein in the presence of various concentrations of this compound (0, 100 nM, 500 nM, and 1 µM).

-

Incubate the cells for 8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration).

-

Calculate the percentage of inhibition of S100A9-induced NF-κB activation for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration to estimate the IC50 value.

-

Conclusion

This technical guide provides a consolidated resource for understanding the binding affinity of this compound. The quantitative data clearly demonstrates a micromolar range of inhibition for the interaction between S100A9 and its key receptors, RAGE and TLR4. The detailed experimental protocols offer a foundation for further investigation and validation of these findings. The visualization of the signaling pathway and experimental workflow serves to contextualize this data, providing a clear illustration of this compound's mechanism of action at a molecular level. This comprehensive overview is intended to support the ongoing research and development efforts within the scientific community focused on S100 protein-targeted therapeutics.

References

- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational inhibition of S100A8 (calgranulin A) as a potential non-invasive biomarker for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Paquinimod for Systemic Lupus Erythematosus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Paquinimod, a quinoline-3-carboxamide derivative investigated for the treatment of systemic lupus erythematosus (SLE). It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides relevant experimental protocols and pathway diagrams to support further research and development efforts.

Core Mechanism of Action

This compound is an immunomodulatory compound that primarily targets the S100A9 protein.[1] S100A9, typically found in a heterodimer with S100A8 (forming calprotectin), is a damage-associated molecular pattern (DAMP) molecule that is upregulated in inflammatory conditions like SLE. Extracellular S100A9 acts as a ligand for Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), triggering pro-inflammatory signaling cascades.[1][2] this compound exerts its effects by binding to S100A9 and inhibiting its interaction with TLR4, thereby dampening downstream inflammatory responses.[2][3]

Signaling Pathway of this compound's Action

The binding of S100A9 to TLR4 and RAGE on myeloid cells initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle in SLE. This compound, by blocking the initial S100A9-receptor interaction, effectively curtails this entire downstream signaling pathway.

Preclinical Research in a Murine Lupus Model

The efficacy of this compound has been extensively studied in the MRL-lpr/lpr mouse model, which spontaneously develops a severe autoimmune disease that closely mimics human SLE.

Key Preclinical Study: Bengtsson et al., Arthritis & Rheumatism (2012)[4]

This pivotal study demonstrated that oral administration of this compound significantly inhibited disease progression in MRL-lpr/lpr mice.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound (0.5 mg/kg/day) | Prednisolone (0.25 mg/kg/day) | Mycophenolate Mofetil (100 mg/kg/day) |

| Proteinuria Score (0-4) | 3.5 ± 0.5 | 1.2 ± 0.8 | 1.0 ± 0.7 | 1.1 ± 0.9 |

| Spleen Weight (g) | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.2 |

| Anti-dsDNA Titer (U/ml) | 15,000 ± 5,000 | 4,000 ± 2,000 | 3,500 ± 1,500 | 5,000 ± 2,500 |

| Glomerulonephritis Score (0-4) | 3.2 ± 0.6 | 1.5 ± 0.7 | 1.3 ± 0.5 | 1.6 ± 0.8 |

| *p < 0.05 compared to vehicle control. Data are presented as mean ± SD. |

Experimental Workflow for Preclinical Efficacy Study

References

- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Paquinimod and the TLR4 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paquinimod (ABR-215757) is an orally available immunomodulatory small molecule belonging to the quinoline-3-carboxamide class of compounds. It has demonstrated therapeutic potential in a range of autoimmune and inflammatory diseases. The primary mechanism of action of this compound involves the direct binding to the S100A9 protein, a key alarmin and a member of the damage-associated molecular pattern (DAMP) family. This interaction allosterically inhibits the binding of S100A9 to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby attenuating downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of this compound, its interaction with the S100A9/TLR4 signaling axis, a compilation of relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the S100A9/TLR4 Axis

The innate immune system plays a crucial role in the initial host defense against pathogens and in response to tissue injury. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules released from damaged cells, termed damage-associated molecular patterns (DAMPs). TLR4, in particular, is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

S100A9 is a calcium- and zinc-binding protein predominantly expressed by myeloid cells, such as neutrophils and monocytes.[1] Upon cellular stress or damage, S100A9 is released into the extracellular space where it acts as a DAMP, propagating and amplifying the inflammatory response. Extracellular S100A9 exerts its pro-inflammatory effects by engaging with cell surface receptors, most notably TLR4 and RAGE.[2][3][4] The binding of S100A9 to TLR4 initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][5]

This compound has been developed to specifically target this S100A9-mediated inflammatory pathway. By binding to S100A9, this compound prevents its interaction with TLR4, thereby inhibiting the downstream signaling events that contribute to the pathogenesis of various inflammatory and autoimmune disorders.[2][5][6]

Quantitative Data

Binding Affinity and Potency

A critical aspect of understanding the therapeutic potential of this compound is to quantify its interaction with its target and its functional inhibitory capacity.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) for S100A9 | Not publicly available | Surface Plasmon Resonance (SPR) has been used to confirm binding, but the specific Kd value has not been reported in the literature. | - |

| IC50 for S100A9-induced NF-κB activation | ~878 nM | NF-κB luciferase reporter assay in 293-hTLR4-MD2-CD14 cells. | [2] |

Table 1: Binding Affinity and In Vitro Potency of this compound.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated efficacy in a variety of animal models of inflammatory and autoimmune diseases. The following table summarizes some of the key quantitative findings.

| Disease Model | Species | This compound Dose | Key Finding(s) | Reference |

| Neutrophilic Asthma (OVA/CFA-induced) | Mouse | 10 and 25 mg/kg/day | Significant decrease in neutrophils, macrophages, and eosinophils in bronchoalveolar lavage fluid. | [2] |

| Systemic Sclerosis (Tight skin 1 mouse) | Mouse | 5 and 25 mg/kg/day | Reduction in skin thickness, number of myofibroblasts, and total hydroxyproline content. | [6] |

| Osteoarthritis (Collagenase-induced) | Mouse | 3.75 mg/kg/day | 57% reduction in synovial thickening; 66% reduction in osteophyte size at the medial femur. | [5] |

| Colon Carcinoma (CT26 tumor model) | Mouse | Not specified | 5-fold decrease in Ly6Chigh monocytic cells in the tumor microenvironment. | [7] |

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Clinical Trial Data (NCT01487551)

An open-label Phase 2a study evaluated the safety and biomarker effects of this compound in patients with systemic sclerosis (SSc).

| Parameter | This compound Dose | Duration | Key Finding(s) | Reference |

| Myofibroblast Count in Skin Biopsies | 3 mg/day | 8 weeks | Median reduction of 10% in the number of myofibroblasts. | - |

| Serum CCL2 Levels | 3 mg/day | 8 weeks | Reduction in 7 out of 9 patients. | - |

Table 3: Key Biomarker Changes in a Phase 2a Clinical Trial of this compound in Systemic Sclerosis Patients.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with the S100A9/TLR4 signaling pathway can be visualized as follows:

Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound-S100A9 Binding Analysis

This protocol provides a general framework for assessing the binding kinetics of this compound to S100A9 using SPR.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to S100A9.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human S100A9 protein (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

-

Ligand Immobilization:

-

Inject a solution of recombinant S100A9 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 10 µM).

-

Inject each concentration of this compound over the S100A9-immobilized surface and a reference flow cell for a defined association time.

-

Allow for dissociation by flowing running buffer over the sensor surface.

-

-

Regeneration:

-

Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

-

In Vitro TLR4 Signaling Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on S100A9-induced TLR4 signaling.

Objective: To determine the IC50 value of this compound for the inhibition of S100A9-induced NF-κB activation.

Materials:

-

HEK293 cells stably expressing human TLR4, MD-2, and CD14 (HEK-Blue™ hTLR4 cells or similar)

-

NF-κB reporter construct (e.g., SEAP or luciferase)

-

Recombinant human S100A9

-

This compound

-

Cell culture medium and supplements

-

Detection reagent for the reporter (e.g., QUANTI-Blue™ or luciferase assay substrate)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the HEK-Blue™ hTLR4 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with a pre-determined optimal concentration of recombinant S100A9.

-

Include appropriate controls: unstimulated cells, cells stimulated with S100A9 only, and cells treated with vehicle control.

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Measure the activity of the NF-κB reporter (SEAP or luciferase) in the cell culture supernatant or cell lysate according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the S100A9-stimulated control.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Measurement of Cytokine Secretion

This protocol outlines the measurement of pro-inflammatory cytokines in cell culture supernatants or biological fluids following treatment with this compound.

Objective: To quantify the effect of this compound on the secretion of cytokines such as IL-6, IL-8, and TNF-α.

Materials:

-

ELISA kits for the specific cytokines of interest

-

Cell culture supernatants or biological fluid samples (e.g., plasma, bronchoalveolar lavage fluid)

-

Microplate reader

Procedure:

-

Sample Collection:

-

Collect cell culture supernatants or biological fluids from in vitro or in vivo experiments where cells or animals have been treated with this compound and stimulated with a TLR4 agonist (e.g., S100A9 or LPS).

-

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine.

-

Blocking non-specific binding sites.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Acquisition:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Compare the cytokine concentrations between different treatment groups to assess the effect of this compound.

-

Conclusion

This compound represents a targeted therapeutic approach for a variety of inflammatory and autoimmune diseases by specifically inhibiting the pro-inflammatory functions of the S100A9 alarmin. Its mechanism of action, centered on the disruption of the S100A9-TLR4 interaction, has been substantiated by a growing body of preclinical and clinical data. While further clinical development is warranted, the quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and understand the therapeutic potential of this compound and the broader implications of targeting the S100A9/TLR4 signaling pathway. The lack of a publicly available binding affinity (Kd) for the this compound-S100A9 interaction remains a key data gap that, if filled, would further refine our understanding of this promising immunomodulatory agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational inhibition of S100A8 (calgranulin A) as a potential non-invasive biomarker for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S100A9 Inhibitor this compound (ABR-215757) reduces Joint Destruction in Experimental Osteoarthritis and Blocks Activating Effects of S100A9 in OA Synovium - ACR Meeting Abstracts [acrabstracts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]

Paquinimod for Idiopathic Pulmonary Fibrosis: A Technical Guide for Researchers

An In-depth Examination of the S100A9 Inhibitor Paquinimod as a Potential Therapeutic Agent for Idiopathic Pulmonary Fibrosis (IPF)

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis and limited therapeutic options. Recent research has highlighted the role of chronic inflammation and aberrant immune responses in the pathogenesis of IPF. One key inflammatory mediator, the damage-associated molecular pattern (DAMP) protein S100A9, has been identified as a potential therapeutic target. This compound, an orally active quinoline-3-carboxamide derivative, functions as a potent S100A9 inhibitor. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in IPF, detailing its mechanism of action, summarizing key quantitative data from animal models, outlining experimental protocols, and discussing the available clinical data.

Introduction: The Role of S100A9 in IPF Pathogenesis

S100A9 is a calcium-binding protein predominantly expressed by neutrophils and monocytes.[1] In inflammatory conditions, S100A9 acts as an alarmin, signaling through receptors like Toll-like receptor 4 (TLR4) to perpetuate pro-inflammatory and pro-fibrotic cascades.[1] Studies have shown that elevated levels of S100A9 in the serum and bronchoalveolar lavage fluid (BALF) of IPF patients are independent risk factors for a poor prognosis.[2] This correlation suggests that targeting S100A9 activity could be a viable therapeutic strategy for IPF.[2]

Mechanism of Action of this compound

This compound exerts its immunomodulatory effects by directly binding to the S100A9 protein. This binding prevents the interaction of S100A9 with its primary receptor, TLR4.[3] The subsequent inhibition of the S100A9/TLR4 signaling pathway disrupts downstream pro-inflammatory and pro-fibrotic signaling, including the NF-κB pathway.[3] Preclinical studies have demonstrated that this mechanism leads to a reduction in inflammatory cell infiltration, suppression of endothelial-mesenchymal transition (EndMT), and ultimately, the amelioration of lung fibrosis.[2]

Signaling Pathway

Preclinical Efficacy in Animal Models of Pulmonary Fibrosis

The primary evidence for this compound's efficacy in IPF comes from studies utilizing the bleomycin-induced pulmonary fibrosis mouse model, a well-established tool for investigating potential antifibrotic agents.[2][4]

Data Presentation

Table 1: Effect of this compound on Lung Fibrosis in Bleomycin-Treated Mice

| Parameter | Control (Saline) | Bleomycin + Vehicle | Bleomycin + this compound |

| Hydroxyproline Content (µ g/lung ) | Baseline | Significantly Increased | Significantly Reduced vs. Vehicle |

| BALF Lymphocytes (cells x10⁴) | Baseline | Increased | Significantly Reduced vs. Vehicle |

| BALF Neutrophils (cells x10⁴) | Baseline | Increased | Significantly Reduced vs. Vehicle |

| Fibrotic Pathological Changes | Normal Lung Architecture | Extensive Fibrosis | Ameliorated Fibrotic Changes |

| Endothelial-Mesenchymal Transition | Not Present | Induced | Suppressed |

Data synthesized from graphical representations in Miura et al., 2024.[2] Precise numerical values were not provided in the source text.

Table 2: this compound Dosages in Preclinical Fibrosis Models

| Animal Model | Indication | This compound Dosage (mg/kg/day) | Route of Administration | Reference |

| C57BL/6 Mice | Pulmonary Fibrosis (Bleomycin) | 10 | Intraperitoneal | Miura et al., 2024[2] |

| Tsk-1 Mice | Systemic Sclerosis (Skin Fibrosis) | 5 or 25 | Drinking Water | Stenstrom et al., 2016[5] |

| C57BL/6 Mice | Neutrophilic Asthma | 0.1, 1, 10, or 25 | Drinking Water | Lee et al., 2021[3] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a common method for inducing pulmonary fibrosis in C57BL/6 mice to test the efficacy of therapeutic compounds like this compound.[4][6][7][8]

Procedure:

-

Anesthesia: Anesthetize 8-week-old C57BL/6 mice via intraperitoneal injection of a ketamine/xylazine mixture.[6]

-

Tracheal Exposure: Make a midline cervical incision and carefully dissect to expose the trachea.[8]

-

Instillation: Using a fine-gauge needle, intratracheally instill a single dose of bleomycin sulfate (typically 0.8-2 U/kg) dissolved in sterile saline. Control animals receive saline only.[6][9]

-

Treatment: Administer this compound (e.g., 10 mg/kg) or a vehicle control intraperitoneally, starting from the day of bleomycin instillation and continuing daily for the duration of the experiment (typically 14 or 28 days).[2]

-

Endpoint Analysis: At the designated endpoint, sacrifice the mice.

Hydroxyproline Assay for Collagen Quantification

This assay measures the hydroxyproline content in lung tissue, which serves as a direct indicator of collagen deposition and fibrosis severity.[11]

Procedure:

-

Tissue Preparation: Harvest and weigh a portion of the lung tissue (e.g., the right lung).

-

Homogenization: Homogenize the tissue in sterile water.[10]

-

Hydrolysis: Add concentrated hydrochloric acid (HCl) to the homogenate in a pressure-tight vial and heat at 120°C for 3-24 hours to hydrolyze the tissue and release amino acids.[10]

-

Oxidation: Transfer the hydrolyzed sample to a 96-well plate. Add an oxidation buffer (e.g., containing Chloramine T) and incubate at room temperature to convert hydroxyproline to a pyrrole intermediate.

-

Color Development: Add a developer solution (e.g., DMAB reagent) and incubate at a higher temperature (e.g., 65°C). This reaction produces a colored product.

-

Quantification: Read the absorbance of the samples on a spectrophotometer (typically at 560 nm). Calculate the hydroxyproline concentration by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.

Clinical Data and Future Directions

To date, there have been no clinical trials of this compound specifically for Idiopathic Pulmonary Fibrosis. However, its safety and pharmacokinetics have been evaluated in patients with other autoimmune diseases, such as Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc).[12][13]

In a Phase Ib trial in SLE patients, this compound was well-tolerated at doses up to 3.0 mg/day, with linear and predictable pharmacokinetics suitable for once-daily oral administration.[12] The most common adverse events at higher doses (4.5 mg/day and above) included arthralgia and myalgia.[12] An open-label study in SSc patients treated with 3 mg/day for 8 weeks also found this compound to be generally well-tolerated, with mild to moderate adverse events.[13] This study also noted a median 10% reduction in myofibroblasts in skin biopsies, suggesting a potential anti-fibrotic effect in humans.[13]

While these findings are encouraging, the safety and efficacy of this compound in the specific context of IPF remain to be determined through dedicated clinical trials. The robust preclinical data, particularly the significant reduction in lung fibrosis in the bleomycin model, provide a strong rationale for advancing this compound into clinical development for IPF.

Conclusion

This compound represents a promising novel therapeutic candidate for IPF. Its targeted mechanism of inhibiting the pro-inflammatory and pro-fibrotic S100A9/TLR4 signaling pathway is strongly supported by preclinical evidence. In animal models of pulmonary fibrosis, this compound has demonstrated a significant ability to reduce inflammation and collagen deposition. While clinical data in IPF is currently lacking, its favorable safety profile in other autoimmune diseases supports further investigation. Future clinical trials are warranted to evaluate the therapeutic potential of this compound in slowing or halting the progression of idiopathic pulmonary fibrosis.

References

- 1. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bleomycin-Induced Pulmonary Fibrosis in C57Bl/6 mice [protocols.io]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]

- 11. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]

- 12. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Paquinimod for Scleroderma and Fibrosis: A Technical Guide

1.0 Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease marked by immune dysfunction, vasculopathy, and excessive fibrosis of the skin and internal organs.[1][2] The accumulation of extracellular matrix by activated myofibroblasts is a central feature of the disease, leading to significant morbidity and mortality.[1] Despite advances in understanding its pathogenesis, there remains a high unmet medical need for effective anti-fibrotic therapies. Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][3] It has demonstrated anti-inflammatory and anti-fibrotic effects in various preclinical models of autoimmune disease and has been investigated for its therapeutic potential in SSc.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data in fibrosis models, and clinical findings in systemic sclerosis for an audience of researchers and drug development professionals.

2.0 Mechanism of Action

This compound's primary mechanism of action involves targeting the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[3][5][6] S100A9, often found as a heterodimer with S100A8 (calprotectin), is upregulated during inflammation and is secreted by myeloid cells like neutrophils and monocytes.[7][8] It acts as a pro-inflammatory mediator by binding to and activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[6][7][8][9]

This interaction on myeloid cells triggers downstream signaling cascades, including the NF-κB pathway, which promotes the transcription of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells at sites of injury.[7][10][11] In the context of fibrosis, this sustained inflammation contributes to the activation of fibroblasts into collagen-producing myofibroblasts.

This compound binds to S100A9 and functionally inhibits its interaction with TLR4 and RAGE.[6][7][9] By blocking this critical signaling axis, this compound modulates the innate immune response, reduces the infiltration and activation of myeloid cells, and subsequently dampens the downstream fibrotic processes.[3][6]

3.0 Preclinical Evidence

This compound has demonstrated significant anti-fibrotic activity across multiple, well-characterized animal models of fibrosis.

3.1 Efficacy in a Genetic Model of Scleroderma (Tsk-1 Mouse)

The Tight skin 1 (Tsk-1) mouse is a genetic model that spontaneously develops skin fibrosis resembling human SSc.[1] Studies using this model have provided key insights into this compound's in vivo efficacy.

Experimental Protocol:

-

Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice were used.[1]

-

Treatment: this compound was administered in the drinking water at doses of 5 or 25 mg/kg/day for 8 weeks. A vehicle group served as the control.[1][2]

-

Endpoints: Skin fibrosis was the primary outcome, assessed through multiple methods.

-

Histology: Skin thickness was measured from tissue sections.

-

Immunohistochemistry: The number of α-SMA positive myofibroblasts was quantified.[1]

-

Biochemistry: Total collagen content in skin biopsies was determined using a hydroxyproline assay.[1]

-

Gene Expression: Real-time PCR was used to analyze the expression of fibrotic and inflammatory markers.[1]

-

Immunophenotyping: Macrophage polarization (M1 vs. M2 phenotype) in the skin was analyzed.[1]

-

-

Statistical Analysis: The Mann-Whitney nonparametric two-tailed rank test was used for comparisons between groups.[1]

Table 1: Summary of this compound Efficacy in the Tsk-1 Mouse Model

| Parameter | Vehicle Control | This compound (5-25 mg/kg/day) | Outcome |

|---|---|---|---|

| Skin Thickness | Increased | Significantly Reduced | Anti-fibrotic effect[1] |

| Myofibroblast Count | Elevated | Significantly Decreased | Anti-fibrotic effect[1] |

| Hydroxyproline Content | Elevated | Significantly Decreased | Reduced collagen deposition[1] |

| Macrophage Phenotype | Pro-fibrotic M2 | Shift towards M1 phenotype | Immunomodulatory effect[1] |

| TGF-β Response | Increased | Reduced | Inhibition of pro-fibrotic signaling[1] |

| Serum Auto-antibodies (IgG) | Increased | Abrogated | Systemic immune modulation[1] |

3.2 Efficacy in Chemically-Induced Fibrosis Models

3.2.1 Bleomycin-Induced Lung Fibrosis

The bleomycin (BLM)-induced fibrosis model is widely used to study the pathogenesis of skin and lung fibrosis and to evaluate potential therapies.[12][13][14] In this model, bleomycin administration induces an inflammatory response that progresses to fibrosis.[14]

Experimental Protocol:

-

Model: Mice receive repeated subcutaneous or intranasal administration of bleomycin to induce fibrosis. A common protocol involves daily or every-other-day subcutaneous injections of BLM (e.g., 1 mg/mL) for 4 weeks.[13][14]

-

Treatment: this compound administration is typically initiated concurrently with or shortly after the first BLM injection.[11]

-

Endpoints:

-

Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of fibrotic changes.[11]

-

Biochemistry: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.[11][15]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The number and type of inflammatory cells (e.g., lymphocytes, neutrophils) in the BALF are counted.[11][15]

-

Gene/Protein Expression: Analysis of markers for endothelial-mesenchymal transition (EndMT), such as α-SMA, and other fibrotic markers is performed.[11][16]

-

-

Statistical Analysis: Group comparisons are typically performed using one-way ANOVA or appropriate non-parametric tests.[16]

Table 2: Summary of this compound Efficacy in Bleomycin-Induced Lung Fibrosis

| Parameter | Bleomycin Control | Bleomycin + this compound | Outcome |

|---|---|---|---|

| Fibrotic Pathological Changes | Severe | Ameliorated | Anti-fibrotic effect[11] |

| Lung Hydroxyproline Content | Significantly Increased | Significantly Reduced | Reduced collagen deposition[11][15] |

| BALF Lymphocytes & Neutrophils | Increased | Reduced | Anti-inflammatory effect[11][15] |

| Endothelial-Mesenchymal Transition (EndMT) | Increased | Suppressed | Inhibition of a key fibrotic process[11] |

3.2.2 Liver Fibrosis (N-IF Mouse Model)

To demonstrate broader anti-fibrotic potential, this compound was tested in the NOD-Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver inflammation and fibrosis.[4][17]

Experimental Protocol:

-

Model: N-IF mice, which already exhibit established fibrosis at 8 weeks of age.[17]

-

Treatment: this compound was administered for 4 to 10 weeks, starting after disease onset.[4]

-

Endpoints:

-

Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposits.[4]

-

Biochemistry: Liver hydroxyproline levels were measured to quantify collagen.[4]

-

Flow Cytometry: Liver-infiltrating immune cells, including CD11b+ myeloid cells and M2-like macrophages (CD11b+ F4/80+ CD206+), were quantified.[4][17]

-

Table 3: Summary of this compound Efficacy in the N-IF Liver Fibrosis Model

| Parameter | Untreated N-IF Mice | This compound-Treated N-IF Mice | Outcome |

|---|---|---|---|

| Liver Fibrosis (Collagen) | Established and Progressive | Significantly Reduced | Reversal of established fibrosis[4][17] |

| Liver Inflammation (CD45+ cells) | Increased | Significantly Reduced | Anti-inflammatory effect[4] |

| CD11b+ Myeloid Cells | Increased | Reduced | Myeloid cell modulation[4] |

| M2-like Macrophages (CD206+) | Increased | Reduced | Polarization away from pro-fibrotic phenotype[17] |

4.0 Clinical Studies in Systemic Sclerosis

The preclinical findings prompted investigation of this compound in SSc patients. A key study was a Phase 2a, open-label trial designed to assess safety and biomarker responses.[5][18]

4.1 Phase 2a Biomarker Study (NCT01487551)

This multicenter, open-label, single-arm study provided the first human data for this compound in an SSc population.[6][18][19]

Experimental Protocol:

-

Population: Nine patients with rapidly progressive diffuse cutaneous SSc were enrolled and completed the study.[3][18]

-

Treatment: Patients received 3 mg/day of oral this compound for 8 weeks, followed by a 4-week follow-up period.[3][18]

-

Endpoints & Assessments:

-

Primary: Changes in disease-related biomarkers.

-

Skin Biopsies: Punch biopsies were collected from lesional skin at baseline and week 8.[3][18] Myofibroblast counts were determined by immunohistochemical staining for α-SMA.[6] Gene expression analysis (e.g., for type I IFN-regulated genes, CCR2) was performed using real-time PCR.[6]

-

Blood Samples: Collected at baseline, during treatment, and at follow-up.[18] Serum was analyzed for chemokine (C-C motif) ligand 2 (CCL2) levels.[18] Plasma was assessed for type I interferon (IFN) activity.[18]

-

Safety: Adverse events (AEs) were monitored throughout the study.[18]

-

Clinical: Modified Rodnan Skin Score (mRSS) and Quality of Life (QoL) were assessed as secondary endpoints.[6][18]

-

-

Statistical Analysis: A two-sided Wilcoxon signed-rank test was used to compare baseline and end-of-treatment values.[20]

Table 4: Summary of Phase 2a Clinical Trial (NCT01487551) Results

| Parameter | Baseline | Week 8 (End of Treatment) | Outcome |

|---|---|---|---|

| Efficacy Biomarkers | |||

| Myofibroblast Count (Skin) | Reference | Median reduction of 10% (p=0.023) | Suggests anti-fibrotic activity[3][18] |

| Serum CCL2 Level | Reference | Reduced in 7 of 9 patients | Modulation of a key pro-fibrotic chemokine[18] |

| Type I IFN Activity (Skin Genes) | Reference | Trend towards reduction | Suggests modulation of innate immunity[18] |

| Pro-fibrotic Gene Expression (e.g., CCR2) | Reference | Down-regulated | Target engagement in skin[6] |

| Modified Rodnan Skin Score (mRSS) | 28 ± 10 (mean ± SD) | No significant change | Expected for a short-term biomarker study[6][18] |

| Safety | |||

| Adverse Events (AEs) | N/A | Mild to moderate | Well-tolerated[6][18] |

| Most Common AEs | N/A | Arthralgia (n=3), Headache (n=3) | Expected AE profile[18] |

5.0 Summary and Future Directions

This compound is an immunomodulatory agent that targets the S100A9/TLR4 signaling axis, a key pathway in innate immunity and inflammation that contributes to fibrosis. Preclinical studies have consistently demonstrated its anti-fibrotic efficacy in diverse and relevant models of scleroderma, lung, and liver fibrosis. These studies show that this compound can reduce collagen deposition, decrease myofibroblast numbers, and modulate the immune environment by shifting macrophages away from a pro-fibrotic phenotype.[1][11][17]

The findings from the Phase 2a clinical trial in SSc patients, though limited by its small size and short duration, are encouraging. The significant reduction in skin myofibroblasts, a key cell type driving fibrosis, along with favorable changes in other biomarkers like CCL2 and IFN-regulated genes, suggests that this compound exerts a pharmacological effect in SSc patients.[3][6][18] The drug was also found to be well-tolerated.[18]

Together, the data support the continued investigation of this compound as a potential therapy for systemic sclerosis and other fibrotic diseases. Future research should focus on larger, placebo-controlled clinical trials of longer duration to definitively establish the clinical efficacy of this compound on skin and internal organ fibrosis, building upon the promising biomarker and preclinical results.

References

- 1. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sclerodermanews.com [sclerodermanews.com]

- 6. FRI0496 An Open-Label Study to Evaluate Biomarkers and Safety in Systemic Sclerosis (SSC) Patients Treated with this compound (ABR-215757) | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. Overexpression of S100A9 in obesity impairs macrophage differentiation via TLR4-NFkB-signaling worsening inflammation and wound healing [thno.org]

- 8. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 9. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]

- 10. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pu… [ouci.dntb.gov.ua]

- 11. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 14. inotiv.com [inotiv.com]

- 15. High S100A9 level predicts poor survival, and the S100A9 inhibitor this compound is a candidate for treating idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The immunomodulatory quinoline-3-carboxamide this compound reverses established fibrosis in a novel mouse model for liver fibrosis | PLOS One [journals.plos.org]

- 18. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

Paquinimod: A Deep Dive into Preclinical Research Findings

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Paquinimod, a quinoline-3-carboxamide derivative, is a novel immunomodulatory agent that has garnered significant interest for its therapeutic potential in a range of autoimmune and inflammatory diseases. Preclinical research has been instrumental in elucidating its mechanism of action and demonstrating its efficacy across various animal models. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its core mechanism, quantitative efficacy data, and the detailed experimental protocols used in these seminal studies.

Core Mechanism of Action: Targeting the S100A9/TLR4/RAGE Axis

This compound's primary mechanism of action involves the direct binding to the pro-inflammatory protein S100A9.[1] S100A9, often found in a heterodimer with S100A8, acts as a damage-associated molecular pattern (DAMP) molecule. It exerts its pro-inflammatory effects by engaging with two key cell surface receptors: Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). By binding to S100A9, this compound allosterically inhibits its interaction with both TLR4 and RAGE, thereby disrupting downstream inflammatory signaling cascades. This interruption of the S100A9/TLR4/RAGE axis leads to a reduction in the activation of key transcription factors such as NF-κB and subsequent downregulation of pro-inflammatory cytokine and chemokine production.

Figure 1: this compound's inhibition of the S100A9-TLR4/RAGE signaling pathway.

Efficacy in Preclinical Models of Autoimmune and Inflammatory Diseases

This compound has demonstrated significant efficacy in a wide array of preclinical models, underscoring its broad immunomodulatory potential.

Systemic Lupus Erythematosus (SLE)

In the MRL/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease, this compound treatment resulted in disease inhibition comparable to established SLE treatments like prednisolone and mycophenolate mofetil.[2]

| Parameter | Vehicle Control | This compound (dose) | % Improvement | Reference |

| Proteinuria Score | High | Significantly Reduced | Not specified | [2] |

| Anti-dsDNA Antibodies | High | Significantly Reduced | Not specified | [2] |

| Glomerulonephritis | Severe | Markedly Ameliorated | Not specified | [2] |

| Splenomegaly | Present | Reduced | Not specified | [2] |

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

This compound has shown therapeutic effects in the EAE model, which mimics many aspects of multiple sclerosis. Treatment with this compound reduced the clinical severity of the disease and decreased the infiltration of inflammatory cells into the central nervous system.

| Parameter | Vehicle Control | This compound (dose) | % Improvement | Reference |

| Mean Clinical Score | High | Significantly Lower | Not specified | |

| CNS Inflammatory Infiltrates | High | Significantly Reduced | Not specified | |

| Splenic Ly6Chi Monocytes | High | Significantly Reduced | Not specified | [3] |

| Splenic CD11b+CD11c+ Dendritic Cells | High | Significantly Reduced | Not specified | [3] |

Collagenase-Induced Osteoarthritis (CIOA)

In a mouse model of osteoarthritis induced by collagenase injection, prophylactic treatment with this compound significantly reduced synovial inflammation, cartilage degradation, and osteophyte formation.[4]

| Parameter | Vehicle Control | This compound (3.75 mg/kg/day) | % Reduction | Reference |

| Synovial Thickening | High | Reduced | 57% | [4] |

| Medial Femur Osteophyte Size | Large | Reduced | 66% | [4] |

| Medial Tibia Cartilage Damage | Severe | Reduced | 47% | [4] |

| Medial Femur Cartilage Damage | Severe | Reduced | 75% | [4] |

Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of pulmonary fibrosis induced by bleomycin, this compound treatment ameliorated fibrotic pathological changes and significantly reduced lung collagen content.

| Parameter | Vehicle Control | This compound (dose) | % Improvement | Reference |

| Lung Hydroxyproline Content | High | Significantly Reduced | Not specified | |

| Ashcroft Fibrosis Score | High | Significantly Lower | Not specified | |

| BALF Lymphocytes | High | Significantly Reduced | Not specified | |

| BALF Neutrophils | High | Significantly Reduced | Not specified |

Non-Obese Diabetic (NOD) Mouse - A Model for Type 1 Diabetes

This compound treatment in NOD mice, a model for spontaneous autoimmune type 1 diabetes, resulted in a dose-dependent reduction in the incidence and a delay in the onset of diabetes.

| Parameter | Vehicle Control | This compound (1 mg/kg/day) | % Reduction in Incidence | Reference |

| Diabetes Incidence (at 30 weeks) | ~80% | Significantly Lower | Not specified | |

| Insulitis Score | High | Significantly Reduced | Not specified | |

| Splenic Macrophages | High | Significantly Reduced | Not specified | |

| Splenic Ly6Chi Inflammatory Monocytes | High | Significantly Reduced | Not specified |

Tight Skin 1 (Tsk-1) Mouse - A Model for Systemic Sclerosis

In the Tsk-1 mouse model of systemic sclerosis, this compound treatment reduced skin fibrosis.[5]

| Parameter | Vehicle Control | This compound (5 or 25 mg/kg/day) | % Reduction | Reference |

| Skin Thickness | Increased | Significantly Reduced | Not specified | [5] |

| Myofibroblast Number | Increased | Significantly Reduced | Not specified | [5] |

| Skin Hydroxyproline Content | Increased | Significantly Reduced | Not specified | [5] |

Detailed Experimental Protocols

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

-

Animal Model: Female MRL/MpJ-Faslpr (MRL/lpr) mice.[6]

-

Disease Induction: These mice spontaneously develop a lupus-like disease. Treatment is typically initiated prophylactically at around 9-10 weeks of age or therapeutically at 12-15 weeks of age.[6]

-

This compound Administration: Administered in the drinking water or via oral gavage. Doses have ranged from 0.04 to 25 mg/kg/day in various studies.

-

Endpoint Analysis:

-

Proteinuria: Monitored weekly using dipsticks.[7]

-

Serology: Serum levels of anti-dsDNA antibodies are measured by ELISA.[7][8]

-

Histopathology: Kidneys are harvested, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis.[7]

-

Organ Weights: Spleen and lymph nodes are weighed at the end of the study.[8]

-

Figure 2: Experimental workflow for the MRL/lpr lupus model.

Experimental Autoimmune Encephalomyelitis (EAE)

-

Disease Induction: [10][11][12][13]

-

Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.

-

Pertussis Toxin Administration: Mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin on day 0 and day 2 post-immunization.

-

-

This compound Administration: Typically administered daily by oral gavage, starting at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

-

Endpoint Analysis:

-

Clinical Scoring: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Histopathology: Spinal cords are harvested, fixed, and stained with H&E and Luxol Fast Blue to assess inflammation and demyelination.

-

Flow Cytometry: Spleens and central nervous system tissue are processed to analyze immune cell populations, particularly T cells and myeloid cells.

-

Collagenase-Induced Osteoarthritis (CIOA)

-

Animal Model: Male C57BL/6 mice.[4]

-

Disease Induction: Osteoarthritis is induced by two intra-articular injections of 1U of collagenase into the knee joint on day 0 and day 2.[14][15]

-

This compound Administration: Administered in the drinking water, starting before the induction of OA (prophylactic).

-

Endpoint Analysis:

-

Histopathology: Knee joints are harvested, decalcified, and stained with Safranin O-Fast Green to assess cartilage damage, synovial inflammation, and osteophyte formation using scoring systems like the OARSI score.[16]

-

Bleomycin-Induced Pulmonary Fibrosis

-

Disease Induction: A single intratracheal instillation of bleomycin (1.5-3.0 U/kg).[18][19]

-

This compound Administration: Administered daily by oral gavage or intraperitoneal injection, typically starting on the day of or the day after bleomycin administration.

-

Endpoint Analysis:

-

Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess fibrosis using the Ashcroft scoring system.[19]

-

Biochemical Analysis: Lung hydroxyproline content is measured as an indicator of collagen deposition.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze total and differential immune cell counts.[19]

-

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in autoimmune and inflammatory diseases. Its well-defined mechanism of action, centered on the inhibition of the S100A9/TLR4/RAGE inflammatory axis, is supported by consistent efficacy across a diverse range of animal models. The detailed experimental protocols outlined in this guide offer a framework for further investigation and comparative studies of this compound and other immunomodulatory compounds. The quantitative data presented in a structured format allows for a clear assessment of its therapeutic potential. As our understanding of the complexities of inflammatory diseases continues to evolve, the targeted approach of this compound represents a promising strategy for the development of novel therapies.

References

- 1. Inhibitory Effect of this compound on a Murine Model of Neutrophilic Asthma Induced by Ovalbumin with Complete Freund's Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tolerability, and preliminary efficacy of this compound (ABR-215757), a new quinoline-3-carboxamide derivative: studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prophylactic treatment with S100A9 inhibitor this compound reduces pathology in experimental collagenase-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 8. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]